N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide
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Description
N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H11N3O4S and its molecular weight is 305.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.04702701 g/mol and the complexity rating of the compound is 405. The solubility of this chemical has been described as 4.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Spectroscopic Properties
Research conducted by Fayomi, Adeniyi, and Sha’Ato (2021) on the structural and spectroscopic properties of carbonothionylbenzamide derivatives, which include compounds similar to N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide, highlighted their nitro group-based molecular characteristics. The study revealed no significant difference in the IR spectra among compounds despite variations in nitro-substituent positions. It also discussed the long-range effect of the amino substituent on atomic and bond properties, particularly on the C=O and C=S groups of the carbonothionylamide moiety. This effect was supported by 13C NMR shielding, IR wavenumber, and bond strength analyses. The research underscored the meta-derivatives’ higher thermodynamic stability and electron-rich centers compared to para-derivatives, providing insights into the molecule's potential reactivity and stability (Fayomi, Adeniyi, & Sha’Ato, 2021).
Synthesis and Antimicrobial Activity
Ş. Küçükgüzel et al. (1999) synthesized various derivatives related to this compound, examining their antimycobacterial activity. Their work involved the synthesis of compounds through reactions of acetylacetone with diazonium salts, resulting in compounds evaluated against Mycobacterium species. The study identified specific compounds demonstrating significant activity against Mycobacterium fortuitum and Mycobacterium tuberculosis H37Rv, highlighting the potential of such compounds in antimicrobial and antituberculosis drug development (Ş. Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Application in Chemical Syntheses
Mendeleyev et al. (1995) explored the prodrug 4-iodo-3-nitrobenzamide, which shares structural similarity with this compound, focusing on its metabolic reduction and subsequent cytotoxic effects in tumor cells. This study revealed the prodrug’s reduction pathway, emphasizing the importance of the nitro group’s reduction and its implications for developing novel chemotherapeutic agents. The research provides valuable insights into the potential biomedical applications of similar nitrobenzamide derivatives, including their role in targeted cancer therapy (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12(9-3-5-10(6-4-9)16(18)19)15-13(21)14-8-11-2-1-7-20-11/h1-7H,8H2,(H2,14,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNHTHTZNCNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333647 |
Source
|
Record name | N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324050-18-2 |
Source
|
Record name | N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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